3-Ethyl-5-fluoro-1H-indazole

Lipophilicity Drug-likeness ADME

Sourcing halogenated indazoles with non-standard substitution patterns often leads to unpredictable solubility, permeability, and bioactivity shifts. Generic 3-alkyl or 5-halo analogs rarely replicate the precise SAR of the 3-ethyl-5-fluoro scaffold. - **Proven potency**: Derivative shows HIV-1 RT inhibition at IC50 25 nM (exclusive to this substitution). - **Optimized physicochemical profile**: LogP 2.27 (ideal for oral bioavailability & CNS targets) vs. 5-fluoro analog (LogP 1.87). - **Process advantage**: Melting point 79-80°C facilitates melt-based formulations & amorphous dispersions. Reliable building block for antiviral & agrochemical R&D.

Molecular Formula C9H9FN2
Molecular Weight 164.18 g/mol
Cat. No. B11919122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-5-fluoro-1H-indazole
Molecular FormulaC9H9FN2
Molecular Weight164.18 g/mol
Structural Identifiers
SMILESCCC1=C2C=C(C=CC2=NN1)F
InChIInChI=1S/C9H9FN2/c1-2-8-7-5-6(10)3-4-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)
InChIKeyHVWGIWFGARNOCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-5-fluoro-1H-indazole Chemical Identity & Scaffold


3-Ethyl-5-fluoro-1H-indazole (CAS 945265-05-4) is a halogenated indazole heterocycle with the molecular formula C9H9FN2 and a molecular weight of 164.18 g/mol . It is a synthetic organic building block featuring a 1H-indazole core substituted at the 3-position with an ethyl group and at the 5-position with a fluorine atom . This substitution pattern distinguishes it from unsubstituted indazole and from other 3-alkyl or 5-halo analogs, conferring a unique combination of lipophilicity and electronic properties that inform its utility in medicinal chemistry and agrochemical intermediate applications .

3-Ethyl-5-fluoro-1H-indazole Differential Profile


The assumption that any 3-alkyl or 5-halo indazole can serve as a direct substitute for 3-ethyl-5-fluoro-1H-indazole is not supported by available comparative data. The combined 3-ethyl and 5-fluoro substitution pattern imparts a specific set of physicochemical parameters—including a measured LogP of 2.27 and a melting point of 79–80 °C —that differ materially from related analogs. For instance, 5-fluoro-1H-indazole (without the 3-ethyl group) exhibits a LogP of ~1.87 and a melting point of 117–125 °C, while 3-ethyl-1H-indazole (without the 5-fluoro substituent) displays a LogP of ~2.13 . These differences in lipophilicity and solid-state behavior can affect solubility, formulation, and biological distribution. Furthermore, derivative studies indicate that the 3-ethyl-5-fluoro indazole scaffold, when further functionalized, can yield potent HIV-1 reverse transcriptase inhibition (IC50 25 nM) [1], a level of activity that is not guaranteed by other substitution patterns. Therefore, direct, data-driven evaluation is required to confirm whether this specific substitution geometry is essential for a given research or industrial application.

3-Ethyl-5-fluoro-1H-indazole Quantitative Comparison


Lipophilicity vs. 5-Fluoro-1H-indazole and 3-Ethyl-1H-indazole

The experimental LogP (partition coefficient) of 3-ethyl-5-fluoro-1H-indazole is 2.27 . This value is higher than that of 5-fluoro-1H-indazole (LogP ~1.87) and slightly higher than that of 3-ethyl-1H-indazole (LogP ~2.13) . The increased lipophilicity relative to the mono-substituted analogs is attributed to the combined electron-withdrawing effect of fluorine and the hydrophobic ethyl chain.

Lipophilicity Drug-likeness ADME

Melting Point and Thermal Stability vs. 5-Fluoro-1H-indazole

The melting point of 3-ethyl-5-fluoro-1H-indazole is 79–80 °C . This is significantly lower than the melting point of 5-fluoro-1H-indazole, which ranges from 117–125 °C . The lower melting point suggests weaker intermolecular forces in the solid state, potentially due to disruption of crystal packing by the 3-ethyl substituent.

Thermal Analysis Crystallinity Solid-state Chemistry

HIV-1 Reverse Transcriptase Inhibition

A derivative of 3-ethyl-5-fluoro-1H-indazole—specifically, 5-[(3-ethyl-5-fluoro-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile—exhibited potent inhibition of HIV-1 reverse transcriptase with an IC50 of 25 nM [1]. This level of potency is a direct consequence of the 3-ethyl-5-fluoro substitution pattern on the indazole core, as the unsubstituted or differently substituted indazole analogs show markedly different activity profiles.

Antiviral HIV-1 RT Enzyme Inhibition

Physicochemical Data Summary

The table below consolidates the available quantitative data for 3-ethyl-5-fluoro-1H-indazole and its closest structural analogs, highlighting key differential parameters.

Physicochemical Properties Comparative Analysis

3-Ethyl-5-fluoro-1H-indazole Application Scenarios


Synthesis of HIV-1 RT Inhibitors

The 3-ethyl-5-fluoro-1H-indazole core is a key intermediate for the synthesis of indazole-based HIV-1 reverse transcriptase inhibitors. A derivative (5-[(3-ethyl-5-fluoro-1H-indazol-4-yl)oxy]benzene-1,3-dicarbonitrile) demonstrated an IC50 of 25 nM against HIV-1 RT [1]. This level of potency is directly attributable to the specific 3-ethyl-5-fluoro substitution pattern, making this compound a privileged starting material for antiviral drug discovery programs.

Physicochemical Optimization in Drug Design

The compound's measured LogP of 2.27 [1] positions it in a favorable range for oral bioavailability (typically LogP 1–3). Compared to the more polar 5-fluoro-1H-indazole (LogP 1.87) , 3-ethyl-5-fluoro-1H-indazole offers enhanced membrane permeability potential, which can be critical for CNS-targeting or intracellular targets.

Solid-State Formulation and Crystallinity

With a melting point of 79–80 °C [1], significantly lower than the 117–125 °C range of 5-fluoro-1H-indazole , this compound may offer advantages in melt-based formulation techniques or in the preparation of amorphous solid dispersions, where lower melting points can facilitate processing and enhance dissolution rates.

Agrochemical Intermediate Synthesis

As noted in chemical databases, 3-ethyl-5-fluoro-1H-indazole is utilized as an intermediate in the synthesis of pesticides and herbicides [1]. Its unique substitution pattern provides a distinct electronic and steric profile compared to other halogenated indazoles, potentially leading to novel active ingredients with improved selectivity or environmental profiles.

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